molecular formula C9H8N2S B127512 2-Amino-4-phenylthiazole CAS No. 2010-06-2

2-Amino-4-phenylthiazole

Cat. No.: B127512
CAS No.: 2010-06-2
M. Wt: 176.24 g/mol
InChI Key: PYSJLPAOBIGQPK-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-phenylthiazole can be synthesized through various methods. One common approach involves the condensation of acetophenone with thiourea in the presence of iodine under microwave irradiation. This method offers a rapid and efficient synthesis route . Another method involves the α-bromination of 2-acetylpyridine followed by condensation with thiourea .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

2-Amino-4-phenylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the amino group, leading to the formation of corresponding nitroso or nitro derivatives .

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the phenyl group, resulting in the formation of reduced phenyl derivatives .

Substitution: Substitution reactions involving halogenation, alkylation, or acylation can be carried out using appropriate reagents. For example, halogenation can be achieved using bromine or chlorine, while alkylation can be performed using alkyl halides .

Major Products: The major products formed from these reactions include nitroso derivatives, reduced phenyl derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-Amino-4-phenylthiazole has a wide range of scientific research applications:

Chemistry: In chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound derivatives have shown significant antimicrobial, antioxidant, and anti-inflammatory activities. These properties make it a valuable compound for studying various biological processes and developing new therapeutic agents .

Medicine: The compound has been extensively studied for its anticancer properties. It has demonstrated potent inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers. Its ability to overcome drug resistance and reduce side effects makes it a promising candidate for anticancer drug development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are employed in the dyeing of polyester fabrics, exhibiting high color strength and good fastness properties .

Comparison with Similar Compounds

2-Amino-4-phenylthiazole can be compared with other similar compounds, such as:

2-Aminothiazole: While both compounds share the thiazole ring, the presence of the phenyl group in this compound enhances its biological activity and pharmacological properties .

2-Amino-5-phenylthiazole: This compound differs in the position of the phenyl group, which can lead to variations in its chemical reactivity and biological activity. The specific positioning of the phenyl group in this compound contributes to its unique properties .

2-Amino-4-methylthiazole: The substitution of the phenyl group with a methyl group results in different chemical and biological properties. The phenyl group in this compound provides greater stability and enhanced interactions with biological targets .

Properties

IUPAC Name

4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJLPAOBIGQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride)
Record name Phenthiazamine
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DSSTOX Substance ID

DTXSID4043804
Record name Phenthiazamine
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010-06-2
Record name 2-Amino-4-phenylthiazole
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Record name Phenthiazamine
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Record name 2-AMINO-4-PHENYLTHIAZOLE
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Record name Phenthiazamine
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Record name 4-phenylthiazol-2-amine
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Record name PHENTHIAZAMINE
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Synthesis routes and methods I

Procedure details

Carefully mix 360 g (3 mols) of acetophenone and 455 g (6 mols) of thiourea; then add 264 ml (3.3 mols) of sulfuryl chloride in small fractions. The reaction is exothermic and the sulfuryl chloride is added over the course of two hours.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
455 g
Type
reactant
Reaction Step Two
Quantity
264 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 19.9 g (0.10 mol) of α-bromo-acetophenone and 11.4 g (0.15 mol) of thiourea in 75 ml of methanol is refluxed for 2 h. It is evaporated to dryness under reduced pressure and the evaporation residue is taken up with water. The resulting solution, heated to the reflux temperature, is treated with CXA charcoal and then rendered alkaline with aqueous ammonia. The precipitate formed is isolated by filtration and purified by recrystallization from isopropanol, with CXA charcoal treatment. to give 15 g (yield: 85.15%) of the expected product in the form of water-insoluble white needles. M.p. (inst.)=150° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
85.15%

Synthesis routes and methods III

Procedure details

2-Bromo-1-phenyl-ethanone (19.9 g, 0.100 mol) and thiourea (7.9 g, 0.10 mol) were mixed in a 150 mL of methanol. The reaction mixture was warmed to dissolve the reagents and then allowed to stir overnight at room temperature. The methanol was evaporated to dryness and the crude product was dissolved in a minimum of ethyl acetate. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the pure product (16.8 g, 0.0953 mol, 95.3%) of product. ESI-MS m/z calc. 176.0. found 177.2 (M+1)+ Retention time 1.41 minutes. 1H NMR (400 MHz, CD3CN) δ 5.73 (s, 2H), 6.87 (s, 1H), 7.28-7.34 (m, 1H), 7.36-7.43 (m, 2H), 7.79-7.85 (m, 2H).
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95.3%

Synthesis routes and methods IV

Procedure details

A mixture of 2 g of phenacylbromide and 0.76 g of thiourea in 50 mL ethanol was refluxed overnight. After solvent evaporation, the residue was redissolved in 50 mL DCM and treated by 50 mL of a 2% sodium carbonate solution in water. The organic layer was dried and evaporated to yield 1.45 g (82%) of 4-phenyl-2-thiazolamine (intermediate p. Mass spectral data: m/z=177 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-amino-4-phenylthiazole exert its anesthetic effect in fish?

A1: Research suggests that this compound causes a depletion of acetylcholine in nerve ending particles within the fish brain. [, ] This depletion is thought to inhibit choline acetyltransferase activity and reduce the acetylcholine binding capacity of synaptic vesicles, ultimately leading to anesthesia. []

Q2: How does the structure of this compound lend itself to forming conjugates?

A2: The primary amino group on the thiazole ring of this compound can react with aldehyde groups, such as that of D-glucuronic acid. This reaction forms N-glucuronyl conjugates, a key metabolic pathway observed in fish. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H8N2S, and its molecular weight is 176.24 g/mol. This information can be deduced from its structure.

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: Researchers utilize a range of spectroscopic techniques including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the identity and structure of this compound and its synthesized derivatives. [, , , , , , , , ]

Q5: Can this compound undergo electropolymerization, and what are the characteristics of the resulting polymer?

A5: Yes, this compound can undergo electrochemical oxidative polymerization. [] The resulting polymer film has been characterized using various techniques including IR, UV, 1H-NMR, elemental analysis, thermogravimetric analysis, and cyclic voltammetry. []

Q6: Has this compound been used in the development of materials with specific properties?

A6: Yes, this compound has been explored as a component in the synthesis of coordination polymers. For example, it can be incorporated into polymeric Schiff bases, which can then form chelates with metal ions like copper(II), leading to materials with potentially useful properties. []

Q7: Does this compound exhibit any catalytic properties?

A7: While the provided research does not focus on the catalytic properties of this compound, its structure and reactivity suggest potential for catalytic applications. Further investigations are necessary to explore this area.

Q8: Have computational methods been employed to study this compound and its derivatives?

A8: Yes, molecular docking studies have been conducted using this compound derivatives to investigate their potential as inhibitors, particularly in the context of anti-cancer activity. These studies help visualize and understand the interactions between the compound and its potential target sites. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Numerous studies highlight the structure-activity relationship (SAR) of this compound derivatives. Modifications like the introduction of amide moieties, halogen atoms, or different substituents on the phenyl ring can significantly alter its potency and selectivity against various targets, including cancer cells and bacteria. [, , , , , ]

Q10: What are the key considerations for formulating this compound to improve its bioavailability and efficacy?

A10: Formulation strategies for this compound would likely focus on enhancing its solubility and stability in relevant media, especially considering its application as a fish anesthetic. [, ] Factors like pH, temperature, and the presence of excipients would need to be carefully controlled. [, ]

Q11: Are there specific SHE regulations pertaining to the handling and use of this compound?

A11: While specific SHE regulations might vary depending on location and intended use, general laboratory safety protocols for handling chemicals should be followed. Information regarding its toxicity, disposal, and potential environmental impact should be considered. [, ]

Q12: What is known about the pharmacokinetics of this compound in fish?

A12: Studies in various fish species demonstrate that this compound is readily absorbed through the gills, with the brain being a major site of distribution. [, , ] It undergoes biotransformation, primarily forming N-glucuronyl conjugates, and is excreted relatively rapidly. [, , , ]

Q13: Has this compound shown efficacy in in vitro or in vivo models for diseases beyond its use as an anesthetic?

A13: Yes, derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines in vitro. [, , , , ] These findings encourage further investigation into its therapeutic potential.

Q14: Are there known cases of resistance developing to this compound or its derivatives?

A14: While the provided research doesn't explicitly discuss resistance mechanisms, it's crucial to consider that prolonged exposure to any biologically active compound, including this compound, can potentially lead to the development of resistance. Continuous monitoring and exploration of alternative compounds or treatment strategies are essential.

Q15: What toxicological data is available for this compound?

A15: While the research primarily focuses on its anesthetic properties in fish, detailed toxicological studies are crucial to assess its safety profile in other organisms, including potential long-term effects.

Q16: What analytical techniques are used to quantify this compound residues in fish?

A16: Gas chromatography-mass spectrometry (GC/MS) is a sensitive and reliable method used for quantifying this compound residues in fish tissues. This technique enables researchers to track the compound's depletion and assess its persistence in the environment. [, ]

Q17: What is the environmental fate and degradation pathway of this compound?

A17: Research into the environmental impact of this compound is crucial. Understanding its degradation pathways, potential accumulation in ecosystems, and effects on non-target organisms is essential for responsible use and disposal. []

Q18: What is the historical context and significance of this compound research?

A18: Research on this compound has evolved over several decades, starting with its identification as a fish anesthetic. [, , ] Its versatility as a building block in organic synthesis has led to the development of various derivatives with potential applications in fields like medicine and materials science. [, , , , , , , ]

Q19: What are some potential cross-disciplinary applications and synergies for this compound research?

A19: Due to its diverse properties, this compound research holds potential for collaborations between organic chemists, pharmacologists, materials scientists, and environmental scientists. Further exploration of its derivatives could lead to advancements in areas like drug discovery, biomaterial development, and sustainable chemical synthesis. [, , , , , , , , ]

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